molecular formula C18H23NO3 B14909093 ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate

ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate

Cat. No.: B14909093
M. Wt: 301.4 g/mol
InChI Key: BECSKFLECDOOOH-OQLLNIDSSA-N
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Description

Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate is an organic compound with a complex structure that includes cyano, ethoxy, and trimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 3-(ethoxymethyl)-2,4,6-trimethylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ethoxy and trimethylphenyl groups can influence the compound’s reactivity and stability. The pathways involved may include enzyme inhibition or activation, receptor binding, and other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate is unique due to the presence of the ethoxymethyl and trimethylphenyl groups, which can significantly influence its chemical properties and potential applications. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate

InChI

InChI=1S/C18H23NO3/c1-6-21-11-17-13(4)8-12(3)16(14(17)5)9-15(10-19)18(20)22-7-2/h8-9H,6-7,11H2,1-5H3/b15-9+

InChI Key

BECSKFLECDOOOH-OQLLNIDSSA-N

Isomeric SMILES

CCOCC1=C(C(=C(C=C1C)C)/C=C(\C#N)/C(=O)OCC)C

Canonical SMILES

CCOCC1=C(C(=C(C=C1C)C)C=C(C#N)C(=O)OCC)C

Origin of Product

United States

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